1-Isopropyl-2-nitrobenzene

Description

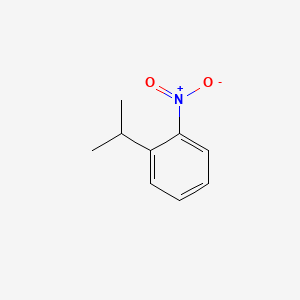

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMKYQUHXQAVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215574 | |

| Record name | o-Nitrocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-72-3 | |

| Record name | 1-(1-Methylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-2-nitrobenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-isopropyl-2-nitrobenzene (CAS No. 6526-72-3), a significant nitroaromatic compound. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into its chemical and physical properties, established synthesis protocols, key reactions, and applications, with a strong emphasis on safety and analytical characterization.

Core Compound Identity and Properties

This compound, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂.[1][2] It consists of a benzene ring substituted with a nitro group (-NO₂) and an adjacent isopropyl group. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Chemical and Physical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6526-72-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -9.5 °C | |

| Boiling Point | Approx. 182-183 °C | [3] |

| Density | Approx. 1.1 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |

| Flash Point | Approx. 80 °C | [3] |

Structural Information

-

IUPAC Name: 1-nitro-2-propan-2-ylbenzene[2]

-

SMILES: CC(C)c1ccccc1--INVALID-LINK--[O-]

-

InChI Key: BSMKYQUHXQAVKG-UHFFFAOYSA-N

Synthesis of this compound

The primary and most common industrial method for the synthesis of this compound is the nitration of isopropylbenzene (cumene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism and Causality

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The isopropyl group on the cumene ring is an ortho-, para-directing activator due to its electron-donating inductive effect and hyperconjugation. This directs the incoming nitronium ion to substitute at the positions ortho and para to the isopropyl group. Careful control of reaction temperature is crucial to influence the regioselectivity and minimize the formation of dinitrated byproducts.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic chemistry and materials science, a profound understanding of a compound's fundamental characteristics is the bedrock of innovation and safe practice. This guide is dedicated to the comprehensive exploration of 1-Isopropyl-2-nitrobenzene, a molecule with significant potential as a synthetic intermediate. Our objective is to provide a detailed, scientifically rigorous resource that moves beyond a simple recitation of data. By elucidating the causality behind its properties and the experimental methodologies used for their determination, we aim to empower researchers with the knowledge necessary for its effective and safe application. This document is structured to be a self-validating system of information, grounded in authoritative references to ensure the highest level of scientific integrity.

Molecular Identity and Structural Elucidation

This compound, also known as 2-nitrocumene, is an aromatic organic compound.[1] Its molecular structure, consisting of a benzene ring substituted with an isopropyl group and a nitro group at the ortho position, is fundamental to its chemical behavior and physical properties.[1]

Key Identifiers:

The spatial arrangement of the bulky isopropyl group adjacent to the polar nitro group introduces steric hindrance and electronic effects that significantly influence the molecule's reactivity and intermolecular interactions.

Diagram: Molecular Structure of this compound

References

- 1. Buy this compound | 6526-72-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 4. Nitrocumene | 6526-72-3 [chemnet.com]

- 5. 6526-72-3 CAS MSDS (2-NITROCUMENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

1-Isopropyl-2-nitrobenzene spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-2-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 6526-72-3), also known as o-nitrocumene. As a key intermediate in organic synthesis, particularly for the production of 2-isopropylaniline, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers and professionals in drug development and chemical manufacturing.[1] This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Analytical Rationale

The unequivocal identification of a chemical entity is the foundation of all subsequent research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's atomic and electronic framework.

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons. The electron-withdrawing nature of the nitro group and the steric influence of the bulky isopropyl group create a distinct and predictable pattern for the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: A solution of this compound (~5-10 mg) is prepared in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube. The choice of solvent is critical; CCl₄ was used for the reference spectrum as it lacks proton signals that could interfere with the analysis.[2]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz instrument.[3]

-

Acquisition Parameters: Standard acquisition parameters are employed, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to yield the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Discussion

The ¹H NMR spectrum is characterized by signals from the isopropyl group and the four protons on the substituted benzene ring.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8, H9 (2 x CH₃) | ~1.25 | Doublet (d) | ~6.9 | 6H |

| H7 (CH) | ~3.20 | Septet (sept) | ~6.9 | 1H |

| Aromatic Protons | ~7.30 - 7.80 | Multiplet (m) | - | 4H |

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS).[4][5][6]

-

Isopropyl Protons: The six methyl protons (H8, H9) are equivalent and appear as a doublet around 1.25 ppm. They are split by the single methine proton (H7), resulting in the doublet multiplicity (n+1 rule, where n=1). Conversely, the methine proton (H7) is split by the six equivalent methyl protons, leading to a septet around 3.20 ppm (n+1 rule, where n=6). The shared coupling constant of ~6.9 Hz confirms their connectivity.

-

Aromatic Protons: The four aromatic protons appear as a complex multiplet between 7.30 and 7.80 ppm. The ortho- and para-positions relative to the strongly electron-withdrawing nitro group are expected to be the most deshielded (shifted downfield). The proton ortho to the nitro group (H3) and the proton ortho to the isopropyl group (H6) experience different electronic and steric environments, leading to overlapping signals that are difficult to resolve into simple first-order patterns at 300 MHz.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct evidence of the carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Instrumentation: A spectrometer equipped with a broadband probe is used.

-

Acquisition Mode: A proton-decoupled experiment (e.g., {¹H} ¹³C) is standard. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Parameters: A larger number of scans is typically required compared to ¹H NMR.

Data Interpretation and Discussion

The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C8, C9 (CH₃) | ~23.5 |

| C7 (CH) | ~29.0 |

| Aromatic CHs | ~124.0 - 134.0 |

| C1 (C-ipso, alkyl) | ~146.0 |

| C2 (C-ipso, nitro) | ~149.0 |

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS) and compared with nitrobenzene data.[4][7]

-

Aliphatic Carbons: The two equivalent methyl carbons (C8, C9) appear as a single peak around 23.5 ppm, while the methine carbon (C7) is found slightly further downfield at ~29.0 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The two ipso-carbons (C1 and C2), directly attached to the substituents, are the most downfield. The carbon bearing the nitro group (C2) is typically found around 149.0 ppm, while the carbon attached to the isopropyl group (C1) is around 146.0 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of ~124.0 to 134.0 ppm. The electron-withdrawing nitro group causes a significant downfield shift for the carbons ortho and para to it.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent features are the characteristic stretches of the nitro group.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common method is to prepare a thin liquid film. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like CCl₄ can be used in a liquid cell, as was done for the reference spectrum.[2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates (or the solvent-filled cell) is recorded first. The sample is then scanned, and the instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Discussion

The IR spectrum provides clear evidence for the key functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2970-2870 | Aliphatic C-H stretch (isopropyl) | Medium-Strong |

| ~1525 | N-O asymmetric stretch | Very Strong |

| ~1465 | C-H bend (isopropyl) | Medium |

| ~1350 | N-O symmetric stretch | Strong |

| ~750-850 | C-H out-of-plane bend (aromatic) | Strong |

Source: Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[2][9]

The most diagnostic peaks in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetrical N-O stretch appears as a very strong band around 1525 cm⁻¹, and the symmetrical N-O stretch appears as a strong band around 1350 cm⁻¹.[9] The presence of these two intense bands is definitive evidence for the nitro functional group. Additional bands confirm the presence of the aromatic ring (C-H stretch > 3000 cm⁻¹) and the isopropyl group (aliphatic C-H stretch < 3000 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under specific ionization conditions.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

-

Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation and Discussion

The EI mass spectrum provides a unique fingerprint of the molecule.

| m/z (Mass/Charge) | Proposed Ion/Fragment | Relative Abundance |

| 165 | [M]⁺• (Molecular Ion) | Moderate |

| 150 | [M - CH₃]⁺ | Base Peak (100%) |

| 119 | [M - NO₂]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

Source: Data adapted from the NIST Chemistry WebBook.[10]

-

Molecular Ion: The peak at m/z 165 corresponds to the molecular weight of C₉H₁₁NO₂ (165.19 g/mol ), confirming the molecular formula.[11]

-

Base Peak: The most abundant ion in the spectrum (the base peak) is at m/z 150. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very favorable fragmentation, as the loss of a methyl group from the isopropyl substituent leads to a stable secondary carbocation that is further stabilized by the benzene ring.

-

Key Fragments: Another significant peak is observed at m/z 119, resulting from the loss of a nitro radical (•NO₂, 46 Da) from the molecular ion. The peak at m/z 91 is a common fragment in alkylbenzene spectra, corresponding to the highly stable tropylium ion.

The primary fragmentation pathway can be visualized as follows:

References

- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 2. 2-Nitrocumene [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Nitrocumene [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-2-nitrobenzene from Cumene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-2-nitrobenzene, a valuable chemical intermediate, starting from cumene (isopropylbenzene). The synthesis of this specific ortho-isomer is challenging due to the inherent regioselectivity of electrophilic aromatic substitution on alkylbenzenes, which predominantly favors the para-substituted product. This document details the mechanistic underpinnings of cumene nitration, explains the causality behind the experimental outcomes, and presents a robust protocol for the synthesis of the isomeric mixture. Critically, this guide focuses on the subsequent high-fidelity separation of the desired this compound from the reaction mixture, a crucial step for its utilization in further synthetic applications, such as the production of 2-isopropylaniline. Detailed experimental procedures, analytical characterization methods, and essential safety protocols are provided for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Ortho-Isomer Synthesis

This compound (also known as o-nitrocumene or 2-nitrocumene) is an important building block in organic synthesis.[1][2] Its primary utility lies in its role as a precursor to 2-isopropylaniline (o-cumidine), an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[3] The synthesis of this compound is typically achieved through the electrophilic aromatic nitration of cumene.[4] However, this reaction presents a classic regioselectivity challenge. The isopropyl group is an activating, ortho, para-directing substituent.[5][6] Consequently, the nitration of cumene yields a mixture of isomers, with the para (4-nitro) and ortho (2-nitro) products predominating, alongside a small amount of the meta (3-nitro) isomer.[7]

The bulky nature of the isopropyl group sterically hinders the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[8][9] This steric hindrance results in the para-isomer being the major product. A typical industrial nitration of cumene yields approximately 24-28% o-nitrocumene and 68% p-nitrocumene.[7] Therefore, the core of this technical guide is not only the synthesis of the isomeric mixture but, more importantly, the effective separation and purification of the desired this compound.

Mechanistic Insights: Controlling Regioselectivity

The nitration of cumene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7]

Generation of the Electrophile

The reaction begins with the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule to form the nitronium ion.

}

Figure 1: Generation of the Nitronium Ion.

Electrophilic Attack and the Role of the Isopropyl Group

The electron-donating nature of the isopropyl group (via inductive effect and hyperconjugation) increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic attack. This activation is most pronounced at the ortho and para positions. The attack by the π-system of the cumene ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

}

Figure 2: Electrophilic Aromatic Substitution Mechanism.

While both ortho and para attacks are electronically favored, the outcome is largely dictated by sterics. The isopropyl group is significantly larger than a methyl group, and this bulkiness creates steric hindrance, impeding the approach of the nitronium ion to the ortho positions. The para position, being remote from the isopropyl group, is much more accessible. This results in a higher yield of the para-isomer.

Synthesis of Isomeric Nitrocumene Mixture

The following protocol describes a standard laboratory-scale procedure for the nitration of cumene. This procedure is a self-validating system; careful control of the reaction temperature is paramount to prevent over-nitration (formation of dinitrocumenes) and to ensure safety.

Reagents and Equipment

| Reagent/Equipment | Specification |

| Cumene (Isopropylbenzene) | Reagent grade, ≥99% |

| Concentrated Nitric Acid | 68-70% (w/w) |

| Concentrated Sulfuric Acid | 95-98% (w/w) |

| Dichloromethane (DCM) | Reagent grade |

| Saturated Sodium Bicarbonate | Aqueous solution |

| Anhydrous Magnesium Sulfate | For drying |

| Three-neck round-bottom flask | 250 mL |

| Dropping funnel | 100 mL |

| Magnetic stirrer and stir bar | |

| Ice-water bath | |

| Thermometer | |

| Separatory funnel | 500 mL |

| Rotary evaporator |

Experimental Protocol

-

Preparation of Nitrating Mixture: In a 100 mL beaker cooled in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid. While stirring, slowly add 25 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C. This "mixed acid" should be prepared fresh and used with extreme caution.

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 25 g (approx. 29 mL) of cumene in 50 mL of dichloromethane.

-

Nitration Reaction: Cool the cumene solution to 0-5 °C using an ice-water bath. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel to the stirred cumene solution. Crucially, the internal reaction temperature must be maintained between 0-10 °C throughout the addition. The addition should take approximately 60-90 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water. Transfer the mixture to a 500 mL separatory funnel.

-

Extraction and Neutralization: Separate the organic layer (DCM). Wash the organic layer sequentially with 100 mL of cold water, twice with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator. The resulting product is a yellowish oil containing a mixture of nitrocumene isomers.

Expected Outcome

This procedure typically results in a high conversion of cumene (>95%) and yields a mixture of mononitrated products.

| Isomer | Typical Yield (%) |

| 1-Isopropyl-4-nitrobenzene (p-isomer) | 65 - 70% |

| This compound (o-isomer) | 24 - 28% |

| 1-Isopropyl-3-nitrobenzene (m-isomer) | 1 - 2% |

| Dinitro- and other byproducts | < 5% |

| Table 1: Typical Isomer Distribution in Cumene Nitration.[7] |

Isomer Separation: Isolating this compound

As direct synthesis of pure this compound is not feasible under standard conditions, an efficient separation of the isomeric mixture is the most critical step. The choice of separation technique depends on the scale of the operation and the required purity. Industrial separations often rely on fractional distillation, while chromatographic methods offer higher purity for laboratory and pharmaceutical applications.[5][10]

}

Figure 3: General Workflow for Isomer Separation.

Fractional Vacuum Distillation

The boiling points of the ortho and para isomers of nitrocumene are different, which allows for their separation by fractional distillation. However, the boiling points are relatively high, and the compounds can be thermally sensitive, necessitating distillation under reduced pressure (vacuum distillation) to prevent decomposition.[11] The boiling point of p-nitrocumene is approximately 106-107 °C at 11 mm Hg.[12] The ortho-isomer is expected to have a slightly lower boiling point.

Protocol for Fractional Vacuum Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (for high efficiency), a vacuum-adapter, a collection flask, and a suitable vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

-

Distillation: Place the crude nitrocumene mixture in the distillation flask. Begin heating the flask gently while slowly reducing the pressure.

-

Fraction Collection: Collect the fractions based on the boiling point at the measured pressure. The first fraction will be enriched in the lower-boiling this compound. The temperature at the still head will then rise, indicating the distillation of the higher-boiling 1-isopropyl-4-nitrobenzene.

-

Analysis: Analyze each fraction by GC-MS or ¹H NMR to determine its composition and purity. Multiple distillations may be required to achieve high purity.

| Parameter | Value | Rationale |

| Pressure | 10-15 mmHg | Lowers boiling points to prevent thermal decomposition. |

| Fraction 1 (o-isomer) | ~95-105 °C | Corresponds to the boiling point of this compound. |

| Fraction 2 (p-isomer) | ~105-115 °C | Corresponds to the boiling point of 1-isopropyl-4-nitrobenzene. |

| Column Type | Vigreux or packed | Provides multiple theoretical plates for efficient separation. |

| Table 2: Representative Parameters for Fractional Vacuum Distillation. |

Preparative Chromatography

For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) are superior methods.[2][13] These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

General Protocol for Preparative HPLC:

-

Method Development: Develop an analytical HPLC method using a suitable column (e.g., reversed-phase C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve baseline separation of the isomers.

-

Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase.

-

Purification: Inject the crude nitrocumene mixture onto the preparative column and collect the eluent in fractions.

-

Fraction Analysis: Analyze the collected fractions to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho and para isomers.[14][15] The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For this compound, the protons on the aromatic ring will show a more complex splitting pattern compared to the more symmetric pattern of the para-isomer.

| Nucleus | This compound (ortho) | 1-Isopropyl-4-nitrobenzene (para) |

| ¹H NMR | Complex multiplets in the aromatic region | Two distinct doublets in the aromatic region |

| ¹³C NMR | 6 unique aromatic carbon signals | 4 unique aromatic carbon signals |

| Table 3: Expected NMR Spectral Features for Nitrocumene Isomers. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for determining the isomeric ratio in the crude product and for assessing the purity of the final fractions.[16][17] The isomers will have different retention times on a standard GC column, and their mass spectra will show a characteristic molecular ion peak (m/z = 165.19) and fragmentation pattern.

Safety and Handling

Nitration reactions are highly energetic and must be performed with extreme caution.[4]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion. Always use an efficient cooling bath and add the nitrating mixture slowly.

-

Waste Disposal: The acidic waste generated must be neutralized carefully before disposal according to institutional guidelines.

Conclusion and Future Perspectives

The synthesis of this compound from cumene is a process dominated by the challenges of regioselectivity. While the initial nitration step is straightforward, obtaining the pure ortho-isomer necessitates a robust and efficient separation strategy. Fractional vacuum distillation offers a viable method for larger scales, whereas preparative chromatography provides the highest purity required for pharmaceutical and fine chemical applications. Understanding the interplay of electronic and steric effects is key to rationalizing the product distribution and designing effective purification protocols. Future research may focus on developing novel catalytic systems that could enhance ortho-selectivity, thereby reducing the reliance on energy-intensive separation processes and aligning the synthesis with the principles of green chemistry.

References

- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 6526-72-3 [smolecule.com]

- 5. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 6. vurup.sk [vurup.sk]

- 7. ijcrt.org [ijcrt.org]

- 8. NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof, the ortho and para isomer of hydroxymandelic acid obtained by this method, and the use of the ortho isomer in the preparation of EDDHA. - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. nationalacademies.org [nationalacademies.org]

- 11. reddit.com [reddit.com]

- 12. CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of nitration of isopropylbenzene to form 1-Isopropyl-2-nitrobenzene

An In-Depth Technical Guide to the Nitration of Isopropylbenzene: Mechanism and Regioselectivity in the Formation of 1-Isopropyl-2-nitrobenzene

Introduction

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic synthesis. This process, involving the introduction of a nitro group (-NO₂) onto an aromatic ring, serves as a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial intermediates. Isopropylbenzene, commonly known as cumene, presents a classic case study for understanding the interplay of electronic and steric effects that govern the regiochemical outcome of EAS reactions.

This guide provides a comprehensive examination of the mechanism behind the nitration of isopropylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the reaction pathway but also a causal explanation for the observed product distribution, with a particular focus on the formation of the ortho-isomer, this compound, alongside its para counterpart.

Part 1: The Core Reaction Mechanism

The nitration of isopropylbenzene proceeds through a well-established three-step electrophilic aromatic substitution mechanism. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid."

Step 1: Generation of the Electrophile: The Nitronium Ion

The reaction is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺). In the highly acidic environment, nitric acid acts as a base and is protonated by the stronger sulfuric acid. This protonated intermediate subsequently loses a molecule of water to generate the linear and highly electrophilic nitronium ion.[1][2][3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is therefore catalytic; it facilitates the creation of the nitronium ion, which is the species that directly engages with the aromatic ring.[1]

Step 2: Electrophilic Attack and Formation of the Arenium Ion Intermediate

The electron-rich π-system of the isopropylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex.[3][4] This step is the rate-determining step of the reaction.[3]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the reaction medium, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon atom of the arenium ion (the one bonded to the new nitro group).[2][3] This restores the stable aromatic π-system and yields the final mononitrated isopropylbenzene product.

Part 2: Unraveling the Regioselectivity

The substitution of a hydrogen atom on the benzene ring is not random. The existing isopropyl substituent dictates the position of the incoming nitro group. The isopropyl group is classified as an activating, ortho-, para- directing group, a behavior governed by a combination of electronic and steric factors.

Electronic Effects: The Directing Influence

The isopropyl group is an alkyl group, which donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This electron donation enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself (activating effect).

More importantly, this electron donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. As shown in Figure 2, the resonance structures for ortho and para attack include a contributor where the positive charge is located on the carbon atom directly attached to the isopropyl group. This tertiary carbocation is significantly stabilized by the electron-donating isopropyl group. In contrast, the intermediate from meta attack does not have such a stabilized resonance contributor.[5] Consequently, the activation energies for the formation of the ortho and para intermediates are lower, and these pathways are kinetically favored.

Steric Effects: The Deciding Factor in Product Ratio

While electronic effects permit substitution at two ortho positions and one para position, the product distribution is not statistical. The isopropyl group is sterically bulky. This bulkiness creates significant steric hindrance at the adjacent ortho positions, impeding the approach of the incoming nitronium ion.[6][7][8] The para position, being remote from the isopropyl group, is far more accessible.[5][6]

This steric clash is the primary reason why the para-isomer (1-isopropyl-4-nitrobenzene) is the major product.[7] However, the electronic stabilization at the ortho position is substantial enough that this compound is still formed as a significant minor product. The balance between these opposing factors—strong electronic activation at the ortho position versus significant steric hindrance—determines the final product ratio.

Quantitative Data: Isomer Distribution

The impact of steric hindrance is clearly illustrated when comparing the nitration of isopropylbenzene with that of toluene (methylbenzene). The smaller methyl group exerts less steric hindrance, resulting in a higher proportion of the ortho product.

| Alkylbenzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Para/Ortho Ratio |

| Toluene (Methylbenzene) | ~59% | ~4% | ~37% | ~0.63 |

| Isopropylbenzene | ~24% | ~5% | ~71% | ~2.96 |

Note: Isomer percentages can vary with reaction conditions. The data presented are representative values to illustrate the trend. The para/ortho ratio for isopropylbenzene is consistent with experimental findings where the ratio ranges from 2.50 to 3.06.[9]

The dramatic increase in the para/ortho ratio from toluene to isopropylbenzene underscores the critical role of steric hindrance in controlling regioselectivity in electrophilic aromatic substitution reactions.[5][8][9]

Part 3: Experimental Protocol

The following protocol outlines a standard laboratory procedure for the nitration of isopropylbenzene.

Materials and Reagents

-

Isopropylbenzene (Cumene)

-

Concentrated Sulfuric Acid (~98%)

-

Concentrated Nitric Acid (~70%)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a clean, dry Erlenmeyer flask submerged in an ice-water bath, add 10 mL of concentrated sulfuric acid.

-

Slowly and with continuous stirring, add 10 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 20°C during this addition. This exothermic process generates the nitronium ion.[10]

-

-

Reaction Setup:

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5 mL of isopropylbenzene in 20 mL of dichloromethane.

-

Cool this solution in an ice-water bath.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred isopropylbenzene solution over a period of 20-30 minutes.[9]

-

Crucially, monitor the reaction temperature and maintain it below 10°C to minimize dinitration and side reactions.[10]

-

After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.[9]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This quenches the reaction and helps to separate the layers.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer (bottom layer, as dichloromethane is denser than water).

-

Wash the organic layer successively with:

-

50 mL of cold distilled water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

-

50 mL of distilled water

-

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product mixture of nitroisopropylbenzene isomers.

-

-

Analysis:

-

The resulting product is a mixture of primarily 1-isopropyl-4-nitrobenzene and this compound.

-

The composition of the product mixture can be accurately determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR Spectroscopy.[9]

-

Conclusion

The nitration of isopropylbenzene is a textbook example of electrophilic aromatic substitution that elegantly demonstrates the competing influences of electronic and steric effects. The electron-donating isopropyl group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. However, the steric bulk of the same group significantly hinders the approach to the ortho positions. This interplay results in the preferential formation of the para isomer, 1-isopropyl-4-nitrobenzene, while the electronically favored ortho isomer, this compound, is formed as a secondary product. A thorough understanding of these principles is indispensable for scientists engaged in synthetic chemistry, as it allows for the rational prediction and control of reaction outcomes in the development of complex molecular architectures.

References

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. brainly.in [brainly.in]

- 8. Explain the following observations: (1) The ortho-para ratio of the produ.. [askfilo.com]

- 9. pubs.sciepub.com [pubs.sciepub.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Health and Safety of 1-Isopropyl-2-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the health and safety protocols for 1-Isopropyl-2-nitrobenzene (CAS No. 6526-72-3). As a nitroaromatic compound, it presents significant health risks that necessitate rigorous adherence to safety procedures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the basis for the recommended controls.

Section 1: Physicochemical and Identity Properties

A foundational understanding of a chemical's properties is critical for anticipating its behavior and implementing appropriate safety measures. This compound, also known as 2-nitrocumene, is a colorless to light yellow liquid.[1] Its physical characteristics are summarized below, which inform its potential for exposure and flammability.

| Property | Value | Source |

| Synonyms | 2-Nitrocumene, o-Nitrocumene, 2-Isopropylnitrobenzene | [1][2][3] |

| CAS Number | 6526-72-3 | [1][2][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4] |

| Molecular Weight | 165.19 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 182-183 °C at 760 mmHg | [1] |

| Density | ~1.09 - 1.1 g/mL at 25 °C | [1][5] |

| Flash Point | ~80 - 108.5 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [1] |

The compound's high boiling point and relatively high flash point classify it as a combustible liquid rather than flammable, meaning it requires heating before it can ignite.[6] However, its insolubility in water and density greater than water mean that in the event of a spill into a water course, it will sink and persist, posing a significant environmental hazard.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary acute risks are associated with its toxicity upon exposure through multiple routes.

Caption: GHS Pictogram and associated acute toxicity hazards.

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

It is crucial for researchers to recognize that related nitroaromatic compounds are often associated with additional chronic hazards, such as suspected carcinogenicity (H351) and damage to organs through prolonged exposure (H372).[8] While these have not been definitively assigned to this specific isomer in the available literature, the principle of chemical analogy dictates that caution is warranted.

Section 3: Toxicological Profile

The toxicity of this compound is characteristic of many nitroaromatic compounds. The primary and most severe toxic effect is the induction of methemoglobinemia .[9][10]

-

Mechanism of Action: Following absorption, nitrobenzene and its metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. Humans are more sensitive to methemoglobin formation than some animal species, like rats, due to lower levels of the counteracting enzyme, methemoglobin reductase.[10]

-

Routes of Exposure and Symptoms:

-

Dermal (Skin) Contact: The compound is readily absorbed through the skin, making this a significant and insidious route of exposure.[6][10] Effects may be delayed for several hours.[6] Symptoms of systemic toxicity will manifest as described below.

-

Inhalation: Inhalation of vapors can cause systemic toxicity.[11] Early symptoms include headache, dizziness, and nausea.[9]

-

Ingestion: Ingestion is highly toxic and can rapidly lead to severe methemoglobinemia.[11]

-

-

Systemic Effects (Acute): The hallmark sign of significant exposure is cyanosis , a bluish discoloration of the skin, lips, and nail beds, due to the lack of oxygenated blood.[12] This may be accompanied by headache, weakness, dizziness, ataxia (loss of coordination), shortness of breath, and tachycardia (rapid heart rate).[9] In severe cases, high levels of methemoglobin can lead to coma, convulsions, cardiac arrhythmias, and death.[10]

-

Chronic Exposure: Prolonged or repeated exposure can damage target organs, including the blood, spleen, liver, and central nervous system.[12] The International Agency for Research on Cancer (IARC) has classified the parent compound, nitrobenzene, as Group 2B, "possibly carcinogenic to humans".[10]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and robust personal protective equipment. The hierarchy of controls dictates that engineering solutions are the first line of defense.

Caption: Hierarchy of controls for managing exposure risks.

1. Engineering Controls:

-

Ventilation: All work with this compound MUST be conducted in a certified chemical fume hood to prevent inhalation of vapors. General laboratory ventilation is insufficient.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[13][14]

2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in addition to goggles if there is a splash hazard.

-

Skin Protection:

-

Gloves: Due to the high potential for dermal absorption, selecting the correct gloves is critical. Standard nitrile gloves may not provide sufficient protection for prolonged contact. Consult glove manufacturer data, but materials like Butyl rubber or Viton are often recommended for nitro-compounds.[14] Gloves must be inspected for integrity before each use.[7]

-

Clothing: Wear a lab coat, buttoned fully. For procedures with a higher risk of splash, an impervious apron and sleeve covers are required.[7]

-

-

Respiratory Protection: Respiratory protection is generally not required when work is performed within a functional fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[7]

Section 5: Safe Handling, Storage, and Disposal

Handling Protocol:

-

Pre-Task Assessment: Review the Safety Data Sheet (SDS) and establish a Standard Operating Procedure (SOP) before beginning work.

-

Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.[1]

-

Don PPE: Put on all required PPE as described in Section 4.

-

Chemical Handling: Handle in a well-ventilated place, avoiding contact with skin and eyes.[7] Use non-sparking tools and ground containers when transferring large quantities to prevent static discharge.[7][12]

-

Post-Task: Tightly close the container. Decontaminate the work surface. Wash hands and any potentially exposed skin thoroughly.[7] Remove and properly store or dispose of PPE.

Storage Requirements:

-

Store in a tightly closed, properly labeled container.[1][7]

-

The storage area must be cool, dry, and well-ventilated.[7]

-

Store in a locked cabinet or area accessible only to authorized personnel.

-

Keep away from heat, ignition sources, strong oxidizing agents, and strong bases.[1][5]

Disposal Protocol:

-

This chemical and its container must be disposed of as hazardous waste.[7]

-

Do not discharge into drains or the environment.[7]

-

Disposal must be conducted through a licensed chemical destruction facility in accordance with all applicable local, state, and federal regulations.[7]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures:

-

General Advice: First responders must protect themselves from exposure. Move the victim to fresh air immediately.[15] Call for immediate medical attention and provide the SDS to the responding personnel.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration (avoiding mouth-to-mouth) or oxygen if trained to do so.[7][13][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][15]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[7]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][14]

-

Specific Hazards: The compound is combustible. Fire will produce toxic and irritating gases, including oxides of nitrogen (NOx).[14] Containers may explode when heated.[14]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8]

Accidental Release (Spill) Measures:

The following workflow should be initiated in the event of a spill.

Caption: Workflow for responding to an accidental release.

-

Evacuate & Alert: Immediately evacuate non-essential personnel from the spill area.[7] Alert others in the lab and your supervisor.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

-

Protect: Wear full personal protective equipment, including respiratory protection if vapors are significant.

-

Contain: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material like vermiculite, sand, or diatomite.[12]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly.

References

- 1. chembk.com [chembk.com]

- 2. o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

- 6. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. gov.uk [gov.uk]

- 11. media.laballey.com [media.laballey.com]

- 12. vastanichem.com [vastanichem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. nj.gov [nj.gov]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of 1-Isopropyl-2-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-isopropyl-2-nitrobenzene, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, understanding the solubility characteristics of such compounds is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the success of analytical methodologies. This document delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the expected solubility profile across a range of common organic solvents. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

This compound (CAS No. 6526-72-3) is an aromatic nitro compound with a molecular formula of C₉H₁₁NO₂.[1] Its structure, featuring a benzene ring substituted with a nitro group and an isopropyl group, makes it a valuable precursor in organic synthesis. The efficiency of its use in subsequent reactions, its purification via crystallization, and its formulation are all critically dependent on its solubility in various media.

Predicting and quantifying the solubility of a compound like this compound is a foundational step in process development. It allows chemists to select appropriate solvents that can:

-

Ensure reactants are in the same phase for optimal reaction kinetics.

-

Facilitate efficient product isolation and purification.

-

Enable accurate characterization and quantification using techniques like High-Performance Liquid Chromatography (HPLC).

This guide will provide the theoretical framework and practical, field-proven methodologies to empower scientists to thoroughly characterize the solubility of this compound.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as an excellent guiding principle, emphasizing that substances with similar polarities tend to be miscible.[2][3]

2.1 Molecular Structure and Polarity

The molecular structure of this compound dictates its overall polarity:

-

Non-Polar Regions: The benzene ring and the isopropyl group (–CH(CH₃)₂) are non-polar, hydrophobic moieties. These regions interact primarily through weak van der Waals forces.

-

Polar Region: The nitro group (–NO₂) is strongly polar due to the large electronegativity difference between nitrogen and oxygen atoms, resulting in a significant dipole moment.

The presence of both a large non-polar hydrocarbon framework and a distinct polar functional group suggests that this compound is a moderately polar compound. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and non-polar solvents like hexane, while showing greater affinity for solvents of intermediate polarity.

2.2 Intermolecular Interactions

-

Dipole-Dipole Forces: The polar nitro group allows this compound to engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: this compound possesses two hydrogen bond acceptors (the oxygen atoms of the nitro group) but no hydrogen bond donors.[1] This means it can accept hydrogen bonds from protic solvents (e.g., alcohols), which can enhance solubility.[4][5][6][7] However, its inability to donate hydrogen bonds limits its solubility in highly cohesive, hydrogen-bonded solvents like water.[8]

-

Van der Waals Forces: These forces will be the primary mode of interaction between the non-polar regions of the molecule and non-polar solvents.

2.3 Effect of Temperature

For the majority of organic solids dissolving in organic solvents, the dissolution process is endothermic (absorbs heat).[3][9] Consequently, solubility typically increases with rising temperature.[10][11] This principle is fundamental to purification techniques like recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for accurately measuring the solubility of this compound. The method relies on achieving thermodynamic equilibrium and quantifying the dissolved solute using HPLC with UV detection, a standard and reliable technique for analyzing nitroaromatic compounds.[12][13][14]

3.1 Materials and Equipment

-

Solute: this compound (Purity ≥97%)[1]

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Thermostatically controlled orbital shaker or incubator

-

Calibrated positive displacement pipettes

-

1.00 mL and 10.00 mL volumetric flasks (Class A)

-

Disposable syringes (5 mL)

-

0.45 µm PTFE syringe filters (ensure solvent compatibility)

-

HPLC system with a UV detector, autosampler, and C18 column

-

Vortex mixer

-

3.2 Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

3.3 Step-by-Step Procedure

-

Preparation: To a series of labeled 20 mL glass vials, add approximately 5.0 mL of each selected organic solvent.

-

Solute Addition: Add an excess amount of this compound (e.g., 200-300 mg) to each vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.[15]

-

Sample Collection: After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw approximately 2 mL of the supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtrate into a clean, labeled vial.

-

Dilution: Accurately pipette a known volume of the clear, saturated filtrate (e.g., 100 µL) into a volumetric flask (e.g., 10.00 mL). Dilute to the mark with the same solvent used for the test and mix thoroughly. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted samples via the validated HPLC-UV method described below.

3.4 Analytical Quantification: HPLC-UV Method

-

Instrumentation: HPLC with a UV-Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (typical for nitroaromatic compounds).

-

Calibration: Prepare a series of at least five calibration standards of this compound of known concentrations in the test solvent. Generate a calibration curve by plotting UV absorbance versus concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Solubility Profile: Data and Discussion

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Polarity Index (P')[16] | Relative Polarity[17] | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | 0.009 | Low | Highly non-polar solvent, poor interaction with the polar nitro group. |

| Toluene | 2.4 | 0.099 | Moderate to High | Aromatic solvent interacts well with the benzene ring; moderate polarity. |

| Diethyl Ether | 2.8 | 0.117 | High | Moderately polar; good balance for dissolving both polar and non-polar parts. |

| Dichloromethane | 3.1 | 0.309 | Very High | Apolar solvent with a significant dipole moment; excellent for moderately polar compounds. |

| Ethyl Acetate | 4.4 | 0.228 | Very High | Good balance of polarity and hydrogen bond accepting capability. |

| Acetone | 5.1 | 0.355 | High | Polar aprotic solvent, interacts well with the nitro group. |

| Isopropyl Alcohol | 3.9 | 0.546 | Moderate | Protic solvent can hydrogen bond with the nitro group, but the alkyl chain is short. |

| Acetonitrile | 5.8 | 0.460 | Moderate | Highly polar aprotic solvent; may be too polar for the non-polar part of the solute. |

| Methanol | 5.1 | 0.762 | Low to Moderate | Highly polar protic solvent; strong solvent-solvent H-bonding may hinder dissolution. |

| Water | 10.2 | 1.000 | Very Low | Highly polar, strong H-bonding network. Incompatible with the large non-polar part. |

Discussion of Expected Trends:

The solubility of this compound is anticipated to be highest in solvents of intermediate polarity, such as dichloromethane and ethyl acetate. These solvents effectively solvate both the non-polar aromatic/alkyl portions and the polar nitro group. In highly non-polar solvents like hexane, the energy required to break the solute-solute interactions (driven by the polar nitro groups) is not compensated by solute-solvent interactions. Conversely, in highly polar protic solvents like water and methanol, the strong solvent-solvent hydrogen bonding network is difficult to disrupt to accommodate the large, non-polar part of the solute molecule.

Caption: Factors influencing the solubility of this compound.

Safety and Handling

This compound and its isomers are classified as harmful substances.[18] Handling should be performed in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20][21] Avoid inhalation of vapors and contact with skin and eyes.[18] Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures before use.

Conclusion

This guide has established the theoretical basis and a practical, robust experimental framework for determining the solubility of this compound in organic solvents. The principle of "like dissolves like" is the primary predictor of its behavior, indicating maximal solubility in solvents of intermediate polarity that can accommodate both its non-polar and polar structural features. The provided isothermal equilibrium method, coupled with HPLC-UV analysis, represents a reliable and accurate approach for generating the quantitative data essential for chemical process development, purification, and formulation in any research or industrial setting.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 8. al-kindipublisher.com [al-kindipublisher.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Polarity Index [macro.lsu.edu]

- 17. chem.rochester.edu [chem.rochester.edu]

- 18. chembk.com [chembk.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Guide to the Theoretical Elucidation of 1-Isopropyl-2-nitrobenzene: A Computational Chemistry Approach

Abstract: This technical guide provides a robust theoretical framework for the computational analysis of 1-isopropyl-2-nitrobenzene, a molecule of interest due to the steric and electronic interplay between its adjacent functional groups. We detail a complete workflow, from structural optimization and vibrational analysis to the calculation of key electronic properties, using Density Functional Theory (DFT). This paper serves as a practical protocol for researchers, scientists, and drug development professionals, explaining not only the steps involved but also the fundamental rationale behind the chosen computational strategies. By grounding theoretical claims in established methodologies, this guide aims to equip scientists with the tools to reliably predict molecular properties and reactivity.

Introduction: The Significance of this compound

This compound, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂.[1] It belongs to the class of nitroaromatic compounds, which are pivotal in various fields, including the synthesis of pharmaceuticals, explosives, and pesticides.[2][3][4] The defining feature of this molecule is the ortho positioning of a bulky, electron-donating isopropyl group next to a strongly electron-withdrawing nitro group on a benzene ring.[1]

This specific arrangement introduces significant steric hindrance, which is expected to force the nitro group out of the plane of the benzene ring.[5][6] This twisting action, a phenomenon known as the "ortho effect," can profoundly alter the molecule's electronic structure, stability, and reactivity compared to its meta and para isomers.[5] Understanding these structural nuances is critical, as they can dictate how the molecule interacts with biological targets or participates in chemical reactions.[3]

Theoretical calculations offer a powerful, non-experimental route to probe these molecular intricacies. By employing quantum chemical methods, we can construct a detailed, three-dimensional model of the molecule's lowest energy state and derive a wealth of information about its electronic landscape and vibrational behavior. This in-silico approach is indispensable for rational drug design and materials science, providing predictive insights that can guide and refine experimental efforts.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation hinges on the selection of an appropriate methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules.[7] Unlike more computationally expensive methods, DFT calculates the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach provides a remarkable balance of efficiency and accuracy, making it ideal for the analyses described herein.

The B3LYP Functional

Within the DFT framework, the specific exchange-correlation functional used is a critical choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic chemistry.[8][9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like nitroaromatics.[10] Its robust performance across a vast range of organic compounds makes it a trustworthy choice for this investigation.[8]

The 6-311++G(d,p) Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. For this guide, we recommend the Pople-style 6-311++G(d,p) basis set, which offers a high degree of flexibility and accuracy.[10][11]

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence electron is described by three separate functions, allowing for a more accurate representation of the molecular orbitals.

-

++ : The double plus signs indicate the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing the spatially extended electron density of the nitro group's lone pairs and any potential weak intramolecular interactions.[10]

-

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and "polarize" away from the spherical shapes of atomic orbitals, which is essential for describing chemical bonds accurately, especially in sterically strained systems.[11]

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Step 1: Initial Structure Generation

The first step is to build an initial 3D model of this compound. This can be done using any molecular building software, such as Avogadro or GaussView. It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization